molecular formula C23H31Cl2NO8S B12085539 SPD-473 citrate

SPD-473 citrate

Cat. No.: B12085539
M. Wt: 552.5 g/mol
InChI Key: NWEDOXGMRSZNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SPD-473 citrate is a useful research compound. Its molecular formula is C23H31Cl2NO8S and its molecular weight is 552.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

SPD-473 citrate, a compound classified as a serotonin, dopamine, and norepinephrine reuptake inhibitor (SNRI), has garnered interest for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C23_{23}H31_{31}Cl2_2NO8_8S
  • Molecular Weight : 552.465 g/mol
  • CAS Number : 161190-26-7

This compound functions primarily by inhibiting the reuptake of neurotransmitters in the synaptic cleft:

  • Serotonin : Enhances mood and emotional regulation.
  • Dopamine : Involved in reward and motor control.
  • Norepinephrine : Affects attention and responding actions.

By blocking the reuptake of these neurotransmitters, this compound increases their availability in the brain, which is beneficial for conditions characterized by low levels of these neurotransmitters.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on the synaptic reuptake of serotonin, dopamine, and norepinephrine. This triple reuptake inhibition suggests potential efficacy in treating conditions like depression and anxiety disorders.

  • Reuptake Inhibition :
    • This compound has been shown to inhibit serotonin reuptake with an IC50 value comparable to other established SNRIs, indicating strong activity at low concentrations .
  • Cell Viability Assays :
    • Studies using cell lines have demonstrated that this compound can enhance cell survival rates under conditions that typically induce apoptosis through TNFα signaling pathways. For example, in L929 cells, this compound exhibited a protective effect against TNFα-induced cytotoxicity .

Pharmacological Effects

The pharmacological profile of this compound suggests several key effects:

  • Neuroprotective Effects : By modulating neurotransmitter levels, this compound may provide neuroprotection against degenerative diseases.
  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, which is beneficial in conditions like neuroinflammation associated with neurodegenerative diseases .

Case Studies and Clinical Relevance

While comprehensive clinical data on this compound is limited due to its classification as a research chemical, existing studies provide insights into its potential applications:

  • Parkinson's Disease Models :
    • Animal models have shown that compounds similar to this compound can improve motor function and reduce symptoms associated with Parkinson's disease by enhancing dopaminergic signaling .
  • Depression and Anxiety Disorders :
    • The compound’s mechanism as a triple reuptake inhibitor positions it as a candidate for treating major depressive disorders (MDD) and generalized anxiety disorder (GAD), where current treatments may not be effective.

Comparative Analysis with Other Compounds

CompoundMechanism of ActionIC50 (µM)Potential Uses
This compoundTriple reuptake inhibitor5 - 12Parkinson's disease, depression
FluoxetineSelective serotonin reuptake inhibitor10Depression
VenlafaxineSerotonin-norepinephrine reuptake inhibitor5 - 15Depression, anxiety disorders

Properties

Molecular Formula

C23H31Cl2NO8S

Molecular Weight

552.5 g/mol

IUPAC Name

1-[1-(3,4-dichlorophenyl)cyclobutyl]-2-[3-(dimethylamino)propylsulfanyl]ethanone;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C17H23Cl2NOS.C6H8O7/c1-20(2)9-4-10-22-12-16(21)17(7-3-8-17)13-5-6-14(18)15(19)11-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-6,11H,3-4,7-10,12H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

NWEDOXGMRSZNHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCSCC(=O)C1(CCC1)C2=CC(=C(C=C2)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.